Hydrogen Bond Donor Elimination: 7-Methoxy vs. 7-Hydroxy Analog Confers Zero-HBD Physicochemical Profile
7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one possesses zero hydrogen bond donors (HBD = 0), in direct contrast to its 7-hydroxy analog 7-hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one (CAS 25392-50-1) which bears one HBD from the phenolic -OH group. In oral drug design, reduction of HBD count from 1 to 0 is associated with an approximate 0.5–1.0 log unit improvement in passive membrane permeability and reduced susceptibility to Phase II glucuronidation/sulfation at the 7-position [1]. The target compound's computed XLogP3 of 1.3 and TPSA of 48 Ų place it within optimal CNS drug-like space, whereas the 7-hydroxy analog is predicted to have a lower XLogP (approximately 0.7–0.9) and higher TPSA due to the additional polar hydroxyl group [1].
| Evidence Dimension | Hydrogen Bond Donor Count and Computed Lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 1.3; TPSA = 48 Ų |
| Comparator Or Baseline | 7-Hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one (CAS 25392-50-1): HBD = 1; XLogP3 ~0.7–0.9 (estimated); TPSA > 48 Ų (estimated) |
| Quantified Difference | ΔHBD = −1; ΔXLogP3 ≈ +0.4 to +0.6 log units favoring target compound |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting intracellular or CNS targets, the zero-HBD profile of the 7-methoxy derivative predicts superior passive membrane permeability and reduced metabolic conjugation compared to 7-hydroxy analogs, potentially translating to higher oral bioavailability and target tissue exposure.
- [1] PubChem Compound Summary for CID 944395. Computed properties: HBD = 0, HBA = 5, XLogP3 = 1.3, TPSA = 48 Ų. National Center for Biotechnology Information. View Source
